rac 10-Hydroxy-1-undecen-6-one-d6
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Overview
Description
rac 10-Hydroxy-1-undecen-6-one-d6: is a stable isotope-labeled compound with the molecular formula C11H14D6O2 and a molecular weight of 190.31 . This compound is often used in scientific research due to its unique properties, including its deuterium labeling, which makes it useful in various analytical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 10-Hydroxy-1-undecen-6-one-d6 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 10-Hydroxy-1-undecen-6-one-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
rac 10-Hydroxy-1-undecen-6-one-d6 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of rac 10-Hydroxy-1-undecen-6-one-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This compound can also act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems .
Comparison with Similar Compounds
10-Hydroxy-1-undecen-6-one: The non-deuterated version of the compound.
10-Hydroxy-1-undecen-6-one-d4: A partially deuterated analog with four deuterium atoms.
10-Hydroxy-1-undecen-6-one-d8: A fully deuterated analog with eight deuterium atoms.
Comparison: rac 10-Hydroxy-1-undecen-6-one-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical applications. Compared to its non-deuterated and partially deuterated analogs, this compound offers improved stability and sensitivity in mass spectrometry and NMR spectroscopy.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D |
InChI Key |
QOQZFWWLTAMSDW-AYNFZVKDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)O |
Canonical SMILES |
CC(CCCC(=O)CCCC=C)O |
Origin of Product |
United States |
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